molecular formula C18H25ClN2O3 B14760954 tert-butyl 2-oxo-1-phenyl-1,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride

tert-butyl 2-oxo-1-phenyl-1,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride

Cat. No.: B14760954
M. Wt: 352.9 g/mol
InChI Key: GKMFNDOTAJCVCE-UHFFFAOYSA-N
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Description

tert-Butyl 2-oxo-1-phenyl-1,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride: is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-oxo-1-phenyl-1,7-diazaspiro[3.5]nonane-7-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of a suitable diazaspiro precursor with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects. It is being investigated for its role in treating various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in certain chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 2-oxo-1-phenyl-1,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways and targets are still under investigation, but initial studies suggest its potential in modulating signal transduction pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

  • tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
  • tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate

Comparison: While these compounds share a similar spirocyclic core, tert-butyl 2-oxo-1-phenyl-1,7-diazaspiro[3.5]nonane-7-carboxylate is unique due to the presence of the phenyl group. This structural difference can significantly impact its chemical reactivity and biological activity. The phenyl group can enhance the compound’s ability to interact with aromatic amino acids in proteins, potentially increasing its efficacy as a drug candidate.

Properties

Molecular Formula

C18H25ClN2O3

Molecular Weight

352.9 g/mol

IUPAC Name

tert-butyl 2-oxo-1-phenyl-1,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride

InChI

InChI=1S/C18H24N2O3.ClH/c1-17(2,3)23-16(22)19-11-9-18(10-12-19)13-15(21)20(18)14-7-5-4-6-8-14;/h4-8H,9-13H2,1-3H3;1H

InChI Key

GKMFNDOTAJCVCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)N2C3=CC=CC=C3.Cl

Origin of Product

United States

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